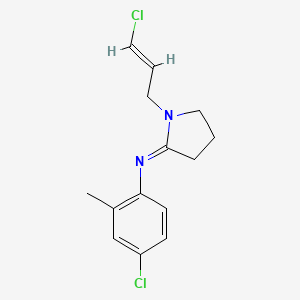
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This particular compound features a pyrrolidine ring substituted with a 4-chloro-2-methylphenyl imino group and a 3-chloro-2-propenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chloro-2-Methylphenyl Imino Group: This step involves the reaction of the pyrrolidine ring with 4-chloro-2-methylbenzaldehyde in the presence of a suitable catalyst.
Addition of the 3-Chloro-2-Propenyl Group: This can be done through a substitution reaction using 3-chloro-2-propenyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
N-Methylpyrrolidine: A methyl-substituted derivative of pyrrolidine.
4-Chloropyrrolidine: A chloro-substituted derivative of pyrrolidine.
Uniqueness
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-(3-chloro-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-chloro-2-methylphenyl imino group and the 3-chloro-2-propenyl group makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
32280-72-1 |
|---|---|
Molekularformel |
C14H16Cl2N2 |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylphenyl)-1-[(E)-3-chloroprop-2-enyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C14H16Cl2N2/c1-11-10-12(16)5-6-13(11)17-14-4-2-8-18(14)9-3-7-15/h3,5-7,10H,2,4,8-9H2,1H3/b7-3+,17-14? |
InChI-Schlüssel |
JFCLLYIQQNUTEN-QTGLWHKESA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)N=C2CCCN2C/C=C/Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)N=C2CCCN2CC=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


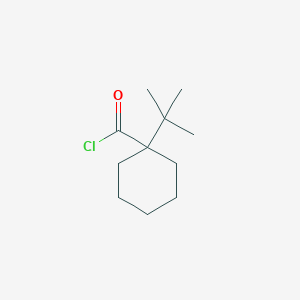
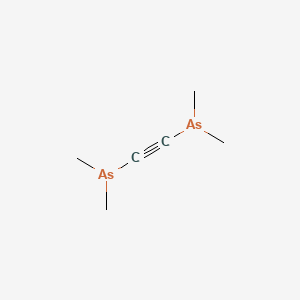

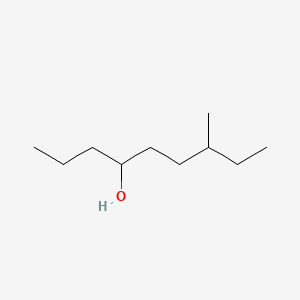
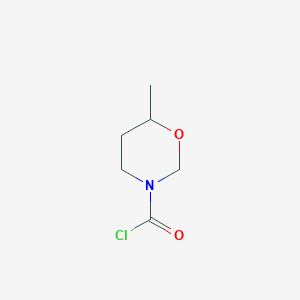




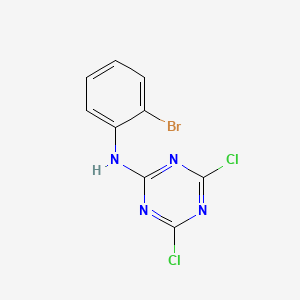

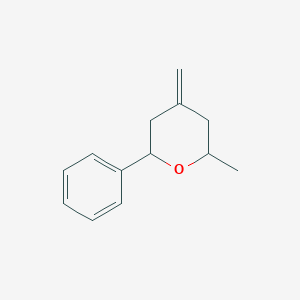
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
